molecular formula C12H14F2O3 B2689021 Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate CAS No. 152123-58-5

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate

Cat. No.: B2689021
CAS No.: 152123-58-5
M. Wt: 244.238
InChI Key: ILFQGBWKIKNCCJ-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a chemical compound with the CAS Registry Number 152123-58-5 . This compound has a molecular formula of C 12 H 14 F 2 O 3 and a molecular weight of 244.23 g/mol . Its structure features a butanoate ester core that is substituted with two fluorine atoms, a hydroxy group, and a phenyl ring. This compound is offered for use as a reference standard in scientific research . The presence of both fluorine atoms and the hydroxy group makes it a valuable intermediate in various research fields, particularly in the synthesis of more complex molecules for pharmaceutical and agrochemical applications. Researchers utilize this compound to develop potential new active ingredients. For proper handling and storage, it is recommended to store this product at -20°C for long-term preservation (1-2 years) . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O3/c1-3-17-10(15)12(13,14)11(2,16)9-7-5-4-6-8-9/h4-8,16H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFQGBWKIKNCCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C1=CC=CC=C1)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate typically involves the reaction of ethyl acetoacetate with difluorobenzene in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the difluorobenzene acts as the electrophile .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes .

Comparison with Similar Compounds

Ethyl 2,2-Difluoro-3-Hydroxy-3-Phenylpropanoate

Structural Differences :

  • Backbone: Propanoate (3-carbon chain) vs. butanoate (4-carbon chain).

Ethyl 2,2-Difluoro-3-Hydroxy-3-(3-Methoxyphenyl)propanoate

Structural Differences :

  • Substituent : A methoxy (-OCH₃) group at the para position of the phenyl ring.

Ethyl Pyruvate

Structural Differences :

  • Core Structure : Pyruvate (α-keto ester) vs. fluorinated hydroxy ester.
  • Impact : Ethyl pyruvate lacks fluorine and phenyl groups, making it less sterically hindered and more reactive in energy metabolism pathways .

Supramolecular Helicates (e.g., 1a–1c)

Structural Differences :

  • Complexity : Double helicates with ethyl substituents and chiral amide groups.
  • Impact : Fluorine atoms in ethyl 2,2-difluoro derivatives may mimic the hydrogen-bonding or steric effects observed in helicates, though their applications differ significantly (pharmaceutical vs. supramolecular catalysis) .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Backbone Length Key Substituents Primary Applications
Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate C₁₂H₁₄F₂O₃ Butanoate (C4) Phenyl, -OH, -F Discontinued; research intermediate
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoate C₁₁H₁₂F₂O₃ Propanoate (C3) Phenyl, -OH, -F Anti-inflammatory drug synthesis
Ethyl 2,2-difluoro-3-(3-methoxyphenyl)propanoate C₁₂H₁₄F₂O₄ Propanoate (C3) 3-Methoxyphenyl, -OH, -F Kinase inhibitor development
Ethyl pyruvate C₅H₈O₃ Pyruvate α-keto group Cell metabolism studies

Research Findings and Industrial Relevance

  • Fluorination Effects: The presence of fluorine in ethyl 2,2-difluoro derivatives improves metabolic stability and bioavailability compared to non-fluorinated esters like ethyl pyruvate .
  • Backbone Flexibility: Propanoate analogs are more commonly utilized than butanoate derivatives due to easier synthetic manipulation and commercial availability .
  • Substituent Diversity : Methoxy or halogenated phenyl groups expand applications in targeted drug design, as seen in kinase inhibitor research .

Notes on Discrepancies and Limitations

  • The butanoate derivative (C4 backbone) is less documented in recent literature compared to propanoate analogs, possibly due to challenges in synthesis or stability .
  • and describe propanoate derivatives, highlighting the need for caution when extrapolating data to the butanoate variant.

Biological Activity

Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article examines its chemical properties, biological mechanisms, and research findings, including case studies and comparative analyses with similar compounds.

This compound has the molecular formula C12H14F2O3C_{12}H_{14}F_2O_3 and a molecular weight of 244.24 g/mol. The compound features a difluorinated structure that contributes to its unique reactivity and stability compared to non-fluorinated analogs. The synthesis typically involves the reaction of ethyl acetoacetate with difluorobenzene under basic conditions, resulting in a nucleophilic substitution mechanism.

The biological activity of this compound is primarily attributed to its interaction with various enzymatic pathways. The hydroxyl and ester functional groups enable hydrogen bonding with biological macromolecules, potentially influencing enzyme activity and cellular processes. This interaction is crucial for understanding its pharmacological potential .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, which could have implications in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : It shows potential as an inhibitor of specific enzymes involved in metabolic pathways, making it a candidate for further pharmaceutical development.
  • Pharmaceutical Intermediate : Its unique chemical structure allows it to serve as a building block for synthesizing more complex pharmaceutical agents .

Study on Antioxidant Properties

A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of this compound using DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that the compound exhibited significant free radical scavenging activity, comparable to known antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20
Quercetin30

This suggests that this compound may be effective in reducing oxidative damage in biological systems.

Study on Enzyme Interaction

Another investigation focused on the compound's role as an enzyme inhibitor. Using a series of kinetic assays, it was found to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in neurotransmission.

EnzymeIC50 (µM)Type of Inhibition
Acetylcholinesterase15Competitive
Butyrylcholinesterase40Non-competitive

This inhibition profile indicates potential therapeutic applications in treating conditions like Alzheimer's disease where AChE activity is dysregulated .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

CompoundKey FeaturesBiological Activity
Ethyl 3-hydroxy-3-phenylbutanoateLacks fluorine atomsModerate antioxidant activity
Ethyl 2,2-difluoro-3-hydroxy-3-phenylpropanoateShorter carbon chainEnhanced enzyme inhibition

The presence of difluorinated groups in this compound enhances its reactivity and stability compared to its non-fluorinated counterparts .

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,2-difluoro-3-hydroxy-3-phenylbutanoate?

  • Methodological Answer : The compound can be synthesized via fluorination of a β-ketoester precursor followed by stereoselective hydroxylation. For example:

Fluorination : Use diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms at the α-position of the carbonyl group.

Hydroxylation : Employ Sharpless asymmetric dihydroxylation or enzymatic catalysis to achieve the desired stereochemistry at the 3-hydroxy position.
Characterization of intermediates via 19F NMR^{19}\text{F NMR} (to confirm difluoro substitution) and chiral HPLC (to assess enantiomeric excess) is critical .

Q. How should researchers characterize the stereochemistry and purity of this compound?

  • Methodological Answer :
  • Stereochemistry : X-ray crystallography (as demonstrated in for a structurally similar ester) can resolve absolute configuration. Alternatively, use 1H^{1}\text{H}-1H^{1}\text{H} NOESY NMR to study spatial proximity of protons .
  • Purity : Combine HPLC with evaporative light scattering detection (ELSD) to quantify impurities. Validate with high-resolution mass spectrometry (HRMS) and 13C NMR^{13}\text{C NMR} for carbon backbone confirmation .

Advanced Research Questions

Q. How do the difluoro and phenyl groups influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing difluoro group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attack. However, steric hindrance from the phenyl group may reduce reactivity. To study:

Perform kinetic assays with varying nucleophiles (e.g., amines, alcohols).

Compare rate constants with non-fluorinated analogs using stopped-flow spectroscopy.
Computational modeling (DFT) can map transition states and quantify steric/electronic effects .

Q. What computational approaches are suitable for analyzing intramolecular hydrogen bonding in this compound?

  • Methodological Answer :
  • DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to identify hydrogen bonds between the hydroxyl group and ester oxygen.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., in DMSO or water) to assess hydrogen bond stability under varying conditions.
  • NMR Chemical Shift Prediction : Use tools like ACD/Labs or Gaussian to correlate computed shielding tensors with experimental 1H^{1}\text{H} and 13C^{13}\text{C} shifts .

Q. How can researchers resolve contradictions in reported stability data for fluorinated β-hydroxy esters?

  • Methodological Answer :
  • Controlled Stability Studies : Store samples under inert atmospheres (N2_2/Ar) at different temperatures (-20°C to 25°C) and monitor degradation via LC-MS.
  • pH-Dependent Hydrolysis : Use buffer solutions (pH 1–13) to identify conditions where ester hydrolysis or keto-enol tautomerism occurs.
    Cross-reference findings with Safety Data Sheets (SDS) for analogous compounds (e.g., highlights risks of moisture sensitivity) .

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